5-Bromo-2,7-dimethylbenzo[b]thiophene
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Overview
Description
5-Bromo-2,7-dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H9BrS. It belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the benzo[b]thiophene core. Benzo[b]thiophenes are known for their diverse applications in organic electronics, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-dimethylbenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,7-dimethylbenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place in an organic solvent like dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,7-dimethylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzo[b]thiophenes.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Products: Modified benzo[b]thiophene derivatives with altered electronic properties.
Scientific Research Applications
5-Bromo-2,7-dimethylbenzo[b]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Materials Science: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photocatalysis: Explored for its use in visible-light photocatalytic reactions
Mechanism of Action
The mechanism of action of 5-Bromo-2,7-dimethylbenzo[b]thiophene depends on its specific application. In organic electronics, its electronic properties, such as charge transport and light absorption, play a crucial role. In medicinal chemistry, it may interact with biological targets through various molecular pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and methyl groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylbenzo[b]thiophene: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-2,7-dimethylbenzo[b]thiophene: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
5-Bromo-2-methylbenzo[b]thiophene: Contains only one methyl group, affecting its electronic properties and reactivity.
Uniqueness
5-Bromo-2,7-dimethylbenzo[b]thiophene is unique due to the combination of the bromine atom and two methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in organic synthesis, materials science, and medicinal chemistry .
Properties
Molecular Formula |
C10H9BrS |
---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
5-bromo-2,7-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrS/c1-6-3-9(11)5-8-4-7(2)12-10(6)8/h3-5H,1-2H3 |
InChI Key |
IUFGUUPATYUZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)C)Br |
Origin of Product |
United States |
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